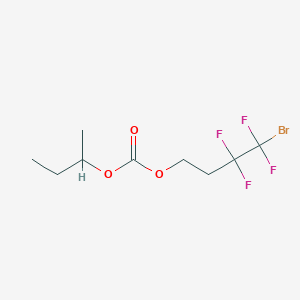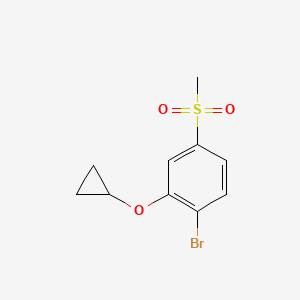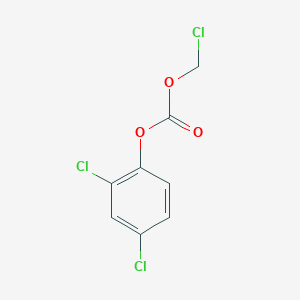
D-Glucose, 3-acetamido-3-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :
Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.
Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.
Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.
Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.
Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.
Industrial Production Methods
Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose, 3-acetamido-3-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Keto derivatives of D-Glucose, 3-acetamido-3-deoxy-.
Reduction: Amino derivatives.
Substitution: Various substituted amino sugars depending on the reagents used.
Aplicaciones Científicas De Investigación
D-Glucose, 3-acetamido-3-deoxy- has numerous applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of bacterial cell wall structures and functions.
Medicine: Investigated for its potential use in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical pathways.
Mecanismo De Acción
The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.
D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.
D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.
Uniqueness
D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .
Propiedades
Número CAS |
606-01-9 |
|---|---|
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |
Clave InChI |
COOPVYPQMRXUHU-LXGUWJNJSA-N |
SMILES isomérico |
CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)











![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
